molecular formula C16H16O3S B1359377 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene CAS No. 898778-46-6

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene

Cat. No. B1359377
M. Wt: 288.4 g/mol
InChI Key: KFTSYCMSPCYPFV-UHFFFAOYSA-N
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Description

“5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene” is an organic compound with the CAS Number: 898778-46-6. Its molecular formula is C16H16O3S and it has a molecular weight of 288.37 . The compound is also known by its IUPAC name [5- (1,3-dioxolan-2-yl)-2-thienyl] (4-ethylphenyl)methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O3S/c1-2-11-3-5-12 (6-4-11)15 (17)13-7-8-14 (20-13)16-18-9-10-19-16/h3-8,16H,2,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Characterization

  • Thiophene derivatives, including those related to 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene, have been synthesized and characterized for various applications. For instance, Coelho et al. (2015) studied the synthesis and characterization of fluorescent nitrobenzoyl polythiophenes, highlighting their electrochemical and fluorescent properties (Coelho et al., 2015).

Molecular Structure and Intermolecular Forces

  • The molecular structure and intermolecular forces of thiophene derivatives have been a subject of research, providing insights into the packing structure and functional group effects. Bettencourt‐Dias et al. (2005) explored these aspects in various thiophene derivatives (Bettencourt‐Dias et al., 2005).

Applications in Antimicrobial and Antifungal Agents

  • Some thiophene derivatives exhibit promising antimicrobial and antifungal properties. Mabkhot et al. (2017) synthesized new thiophene derivatives and evaluated their antibacterial and antifungal activities, identifying potential as antibacterial and antifungal agents (Mabkhot et al., 2017).

Electrochromic Properties

  • Thiophene-based polymers have been investigated for their electrochromic properties, which are crucial for applications in electronic devices. Hu et al. (2019) studied asymmetric structure polymers based on carbazole-EDOT and 2,5–dithienylpyrrole derivatives, examining their electrochromic properties (Hu et al., 2019).

Reaction with Metal Ions

  • The reaction of thiophene derivatives with metal ions has been explored, contributing to the understanding of coordination chemistry. Salameh and Tayim (1983) investigated the reaction of 2,5-(Dibenzothiazolin-2-yl)thiophene with various metal ions (Salameh & Tayim, 1983).

Synthesis and Bioassay of Novel Compounds

  • Research has also focused on the synthesis of novel compounds combining thiophene with other moieties for potential therapeutic applications. Spoorthy et al. (2021) synthesized new ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and conducted antimicrobial activity and docking studies (Spoorthy et al., 2021).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-2-11-3-5-12(6-4-11)15(17)13-7-8-14(20-13)16-18-9-10-19-16/h3-8,16H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTSYCMSPCYPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641949
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene

CAS RN

898778-46-6
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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